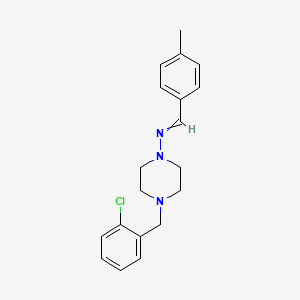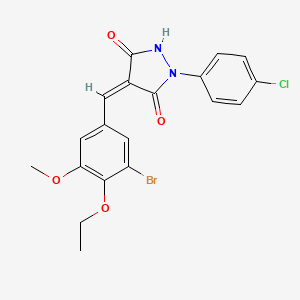![molecular formula C20H18N2O2 B6084525 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one, also known as ANI, is a synthetic compound that has gained attention in scientific research due to its potential as a neuroprotective agent. ANI is a member of the anthraquinone family and has been shown to have various physiological and biochemical effects.
Wirkmechanismus
The mechanism of action of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood, but it is thought to involve the inhibition of calcium influx into neurons and the modulation of glutamate receptors. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. This compound has also been shown to decrease the expression of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in neuroinflammation. Additionally, this compound has been shown to increase the expression of synaptic proteins, which are involved in the communication between neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. This compound is also relatively stable and has a long half-life, allowing for sustained effects. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one research. One area of interest is the potential use of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential as a treatment for traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function.
Synthesemethoden
The synthesis of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 1-azepanamine to yield this compound. The yield of this compound is typically around 50%, and the compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have potential as a neuroprotective agent in various scientific research studies. It has been demonstrated to protect neurons from excitotoxicity and oxidative stress, both of which are implicated in various neurological disorders. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
12-(azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19-13-7-3-4-8-14(13)20-17-15(19)9-10-16(18(17)21-24-20)22-11-5-1-2-6-12-22/h3-4,7-10H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYCHOJHDNEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6084485.png)
![ethyl 4-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6084487.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B6084490.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B6084495.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6084501.png)
![N-(2,3-difluoro-4-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6084507.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6084515.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
